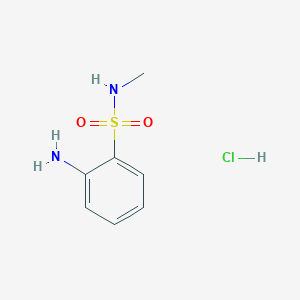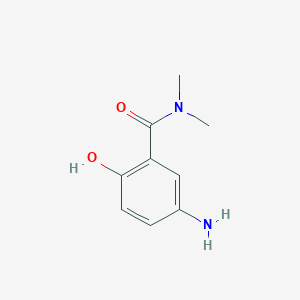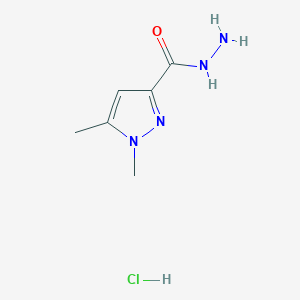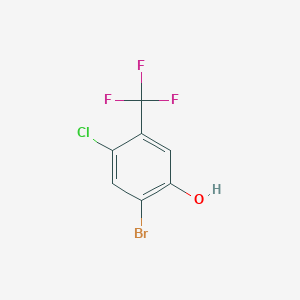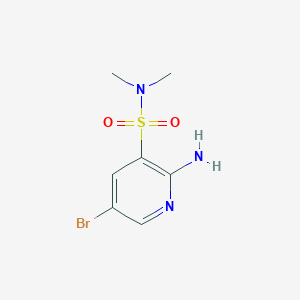
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Overview
Description
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10BrN3O2S . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) . The molecular weight of the compound is 280.15 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is thermally stable up to 210 °C . The UV–Vis–NIR transmittance spectrum reveals that the compound exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm .Scientific Research Applications
Enantioselective Synthesis
A notable application of sulfonamide derivatives is in the enantioselective bromoaminocyclization process, which is facilitated by amino-thiocarbamate catalysts. This method efficiently yields enantioenriched pyrrolidines and lactams through oxidation, demonstrating the versatility of sulfonamides in organic synthesis and enantioselective processes (Zhou et al., 2011).
Ligand Synthesis and Metal Complexation
Sulfonamide-derived compounds are instrumental in synthesizing new ligands and their transition metal complexes. These complexes are characterized by their structural, physical, and spectral properties, displaying moderate to significant biological activities, such as antibacterial and antifungal properties, highlighting the importance of sulfonamides in medicinal chemistry and materials science (Chohan & Shad, 2011).
Environmental Sensitivity and Protein Modification
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, derivatives of sulfonamide, are developed as water-soluble, environmentally sensitive reagents. These compounds selectively modify specific amino acids, offering a unique approach for studying protein structures and functions in various environmental conditions, underlining the significance of sulfonamide derivatives in biochemistry and environmental sciences (Horton & Tucker, 1970).
Antiproliferative Activity
Sulfonamide derivatives demonstrate considerable antiproliferative activity against various human cancer cell lines. The synthesis and modification of these compounds provide valuable insights into the structure-activity relationship, offering potential pathways for developing new therapeutic agents in cancer treatment (Awad et al., 2015).
Safety and Hazards
The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . It is also classified under GHS07 with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain sulfonamide-binding proteins, which can affect the enzyme’s catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by inhibiting certain metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This binding interaction is primarily mediated by hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where a specific dosage level results in a marked change in the compound’s impact on the organism. High doses of this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within the cell can significantly influence its biochemical and cellular effects .
Properties
IUPAC Name |
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRUBMPUAXWOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)


![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

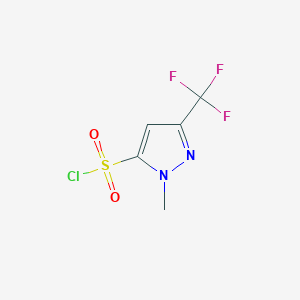
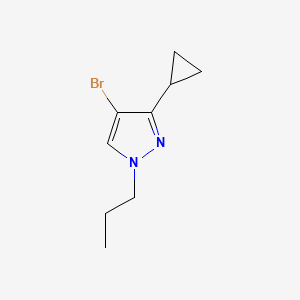
![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)
